Dapiprazole hydrochloride

Übersicht

Beschreibung

Dapiprazole hydrochloride is an alpha-adrenergic blocking agent primarily used in ophthalmology. It is known for its ability to reverse mydriasis, which is the dilation of the pupil, induced by adrenergic or parasympatholytic agents during eye examinations . The compound is marketed under the trade name Rev-Eyes and is used in the form of ophthalmic solutions .

Vorbereitungsmethoden

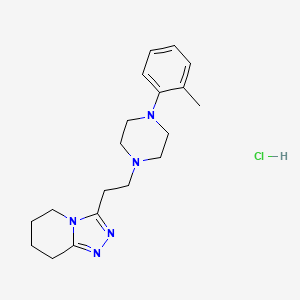

Synthetic Routes and Reaction Conditions: Dapiprazole hydrochloride is synthesized through a series of chemical reactions involving the formation of a triazolopyridine ring system. The synthesis typically involves the reaction of 2-methylphenylpiperazine with ethyl bromoacetate, followed by cyclization to form the triazolopyridine core . The final product is obtained as a hydrochloride salt to enhance its solubility in water.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dapiprazole Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.

Reduktion: Reduktionsreaktionen sind seltener, können aber unter bestimmten Bedingungen auftreten.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Piperazinring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Abbauprodukte und substituierte Derivate von Dapiprazole Hydrochlorid .

4. Wissenschaftliche Forschungsanwendungen

Dapiprazole Hydrochlorid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Referenzverbindung in der analytischen Chemie zur Entwicklung von HPLC-Methoden verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf Alpha-Adrenorezeptoren in verschiedenen biologischen Systemen untersucht.

Medizin: Dapiprazole Hydrochlorid wird hauptsächlich in der Ophthalmologie eingesetzt, um Mydriasis umzukehren.

Industrie: Die Verbindung wird bei der Formulierung von Augenlösungen und anderen pharmazeutischen Produkten verwendet.

5. Wirkmechanismus

Dapiprazole Hydrochlorid entfaltet seine Wirkung durch Blockierung von Alpha-1-Adrenorezeptoren in der glatten Muskulatur. Diese Wirkung führt durch Beeinflussung des Dilatatormuskels der Iris zu einer Miosis (Verengung der Pupille). Die Verbindung beeinflusst die Kontraktion des Ziliarmuskels nicht signifikant, wodurch die Tiefe der vorderen Augenkammer und die Dicke der Linse erhalten bleiben . Die primären molekularen Ziele sind die Alpha-1A-, Alpha-1D- und Alpha-1B-Adrenorezeptoren .

Ähnliche Verbindungen:

Pilocarpin: Eine weitere Verbindung, die zur Induktion von Miosis verwendet wird, wirkt jedoch über muskarinische Rezeptoren.

Thymoxamin: Ein Alpha-Adrenorezeptor-Blocker, der Dapiprazole ähnelt, aber andere pharmakokinetische Eigenschaften aufweist.

Phenylephrin: Ein adrenerger Agonist, der zur Induktion von Mydriasis verwendet wird, wirkt entgegengesetzt zu Dapiprazole.

Einzigartigkeit: Dapiprazole Hydrochlorid ist einzigartig in seiner spezifischen Wirkung auf Alpha-Adrenorezeptoren, wodurch es sehr effektiv bei der Umkehrung von pharmakologisch induzierter Mydriasis ist, ohne andere Augenparameter signifikant zu beeinflussen .

Wissenschaftliche Forschungsanwendungen

Reversal of Mydriasis

Primary Application:

Dapiprazole hydrochloride is most commonly utilized to reverse mydriasis induced by adrenergic agents such as phenylephrine. The FDA-approved formulation is a 0.5% ophthalmic solution marketed under the name Rev-Eyes, which was launched in 1990.

Dosage and Administration:

The recommended dosage involves administering two drops of dapiprazole followed by two additional drops five minutes later, applied topically to the conjunctiva of each eye after dilation .

Clinical Efficacy:

A dose-response study indicated that a single drop of dapiprazole has a clinical effect equivalent to multiple drops, enhancing its cost-effectiveness . The drug's action can be observed as quickly as 10 minutes post-administration, although some patients may experience side effects such as conjunctival hyperemia and stinging sensations .

Management of Postoperative Symptoms

Post-LASIK Complications:

Dapiprazole has been investigated for its efficacy in managing night halos and postoperative blur in patients who have undergone LASIK surgery. By inducing miosis without affecting accommodation, dapiprazole can alleviate visual disturbances associated with large pupil sizes post-surgery .

Case Studies:

Several studies have reported positive outcomes where dapiprazole effectively reduced postoperative aberrations in refractive surgery patients. For instance, it was noted that patients experienced fewer complications related to pupil size and light sensitivity when treated with dapiprazole compared to traditional methods .

Potential Use in Glaucoma Management

Intraocular Pressure Reduction:

Emerging evidence suggests that dapiprazole may help reduce intraocular pressure in patients with pigmentary glaucoma. The proposed mechanism involves decreased pigment shedding and increased aqueous outflow due to iridoplegia, which could be beneficial for managing certain glaucoma cases .

Clinical Studies and Findings

The following table summarizes key clinical findings regarding the applications of this compound:

Safety and Side Effects

While dapiprazole is generally considered safe, it is associated with several side effects:

Wirkmechanismus

Dapiprazole hydrochloride exerts its effects by blocking alpha1-adrenergic receptors in smooth muscle. This action leads to miosis (constriction of the pupil) by affecting the dilator muscle of the iris. The compound does not significantly impact ciliary muscle contraction, thus maintaining the depth of the anterior chamber and the thickness of the lens . The primary molecular targets are the alpha-1A, alpha-1D, and alpha-1B adrenergic receptors .

Vergleich Mit ähnlichen Verbindungen

Pilocarpine: Another compound used to induce miosis but works through muscarinic receptors.

Thymoxamine: An alpha-adrenergic blocker similar to dapiprazole but with different pharmacokinetic properties.

Phenylephrine: An adrenergic agonist used to induce mydriasis, opposite in action to dapiprazole.

Uniqueness: Dapiprazole hydrochloride is unique in its specific action on alpha-adrenergic receptors, making it highly effective in reversing pharmacologically induced mydriasis without significantly affecting other ocular parameters .

Biologische Aktivität

Dapiprazole hydrochloride is a potent alpha-adrenergic antagonist primarily used in ophthalmology to reverse mydriasis (pupil dilation) induced by pharmacological agents such as phenylephrine and tropicamide. Its mechanism of action involves the selective blockade of alpha-1 adrenergic receptors, leading to miosis (pupil constriction) without significantly affecting ciliary muscle contraction or intraocular pressure (IOP) . This article will explore the biological activity of this compound, including its pharmacodynamics, clinical applications, and relevant research findings.

- Chemical Name : this compound

- Empirical Formula : C19H27N5 - HCl

- Molecular Weight : 361.93 g/mol

- Structure : Dapiprazole is characterized by its unique triazolopyridine structure, which facilitates its interaction with adrenergic receptors .

This compound exerts its effects primarily through:

- Alpha-1 Adrenergic Receptor Blockade : By blocking these receptors in the smooth muscle of the iris, dapiprazole induces miosis. This action is particularly useful for reversing the effects of mydriatic agents used during ophthalmic procedures .

- Minimal Impact on Ciliary Muscle : Unlike some other agents, dapiprazole does not significantly alter ciliary muscle contraction or anterior chamber depth, making it a safer option for patients with certain ocular conditions .

Table 1: Comparison of this compound with Other Mydriatic Agents

| Agent | Mechanism of Action | Effect on IOP | Impact on Ciliary Muscle |

|---|---|---|---|

| Dapiprazole | Alpha-1 adrenergic antagonist | No significant change | Minimal |

| Phenylephrine | Alpha-1 adrenergic agonist | May increase | None |

| Tropicamide | Muscarinic antagonist | No significant change | Significant |

Clinical Applications

This compound is primarily indicated for:

- Reversal of Mydriasis : Effective in restoring normal pupil size after procedures requiring pupil dilation.

- Accommodative Amplitude Restoration : In patients treated with tropicamide, dapiprazole can partially restore accommodative amplitude due to its dual effect on the iris and accommodation mechanism .

Case Studies

- Study on Efficacy in Mydriasis Reversal :

- Safety Profile Assessment :

Pharmacokinetics

Dapiprazole exhibits rapid absorption and onset of action when administered topically as an ophthalmic solution. The pharmacokinetic profile indicates:

- Absorption : High permeability across ocular tissues.

- Distribution : Limited systemic absorption due to localized application.

- Metabolism : Primarily hepatic metabolism with minimal renal excretion .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 0.5 - 1.0 hours |

| Half-Life | 2 - 4 hours |

| Bioavailability | ~100% (local use) |

Eigenschaften

IUPAC Name |

3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5.ClH/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19;/h2-3,6-7H,4-5,8-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIODNPFQZIHCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CCC3=NN=C4N3CCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048669 | |

| Record name | Dapiprazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72822-13-0 | |

| Record name | Dapiprazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72822-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapiprazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072822130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapiprazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPIPRAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS9UJN1I0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.